molecular formula C10H11NO4 B1447087 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1823644-35-4

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1447087
M. Wt: 209.2 g/mol
InChI Key: UCUDNVPYTGUSNH-UHFFFAOYSA-N
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Description

The compound “4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains an allyloxy group (an ether derivative of allyl alcohol), a pyridine ring (a basic aromatic ring with one nitrogen atom), and a carboxylic acid group. The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests aromaticity, which has implications for the compound’s stability and reactivity. The allyloxy and carboxylic acid groups are likely to be sites of reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The allyloxy group could potentially undergo reactions typical of alkenes, such as addition reactions. The pyridine ring might participate in electrophilic aromatic substitution reactions, although the nitrogen atom could complicate these reactions. The carboxylic acid group could undergo typical acid reactions, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, safe handling would require appropriate precautions to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-methyl-6-oxo-4-prop-2-enoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-4-15-8-5-9(12)11(2)6-7(8)10(13)14/h3,5-6H,1,4H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUDNVPYTGUSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
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4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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